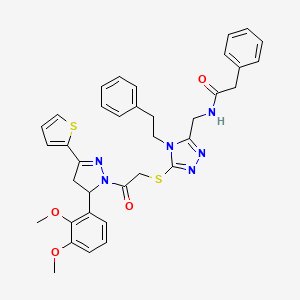

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

Historical Context and Development of Pyrazole-Triazole Hybrid Compounds

The exploration of pyrazole-triazole hybrid compounds represents a cornerstone in modern heterocyclic chemistry, driven by their structural diversity and pharmacological potential. Early synthetic approaches to these hybrids faced challenges in regioselectivity and functional group compatibility. Traditional methods relied on sequential cyclization reactions, often requiring harsh conditions that limited substrate scope. A paradigm shift occurred with the adoption of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled precise N-functionalization of pyrazole cores prior to triazole assembly. For instance, Gräßle et al. demonstrated a modular strategy using pyrazolotriazenes as intermediates, achieving over fifty novel hybrids with varied substitution patterns. This methodology circumvented the need to isolate hazardous azides through one-pot protocols, significantly improving synthetic safety profiles. Concurrently, oxidative transformations of pyrazoles into triazoles via lead(IV) tetra-acetate emerged as an alternative route, though yields remained moderate compared to CuAAC-based approaches. The integration of solid-phase synthesis techniques further expanded accessibility to these architectures, enabling high-throughput exploration of structure-activity relationships.

Significance in Heterocyclic Medicinal Chemistry Research

Pyrazole-triazole hybrids occupy a unique niche in drug discovery due to their dual capacity for hydrogen bonding and π-π interactions. The pyrazole ring’s tautomeric flexibility (pKa ≈ 2.49) allows dynamic adaptation to biological targets, while the triazole moiety contributes metabolic stability through aromatic conjugation. Structural analyses reveal that N-substitution patterns critically modulate electronic properties: electron-donating groups at the pyrazole’s N1 position enhance acidity, favoring interactions with basic residues in enzyme active sites. This tunability underpins their prevalence in antimicrobial agents, with recent derivatives showing potent activity against Staphylococcus aureus (MIC ≤ 4.8 μg/mL). The incorporation of thiophene and phenethyl motifs, as seen in the target compound, extends these principles by introducing sulfur-mediated hydrophobic interactions and enhanced bioavailability profiles. Quantum mechanical studies highlight the hybrid systems’ optimal balance between rigidity (from triazole) and conformational flexibility (from dihydropyrazole), enabling selective target engagement while maintaining synthetic feasibility.

Research Objectives and Academic Scope

This article focuses on elucidating the structural and functional nuances of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, a prototypical advanced hybrid. Key objectives include:

- Systematic analysis of its synthetic pathway within the context of modern CuAAC methodologies

- Evaluation of substituent effects from the 2,3-dimethoxyphenyl and thiophen-2-yl groups on electronic distribution

- Assessment of its potential as a scaffold for antimicrobial or antiviral agents through comparative docking studies

The academic scope extends to establishing structure-activity relationship (SAR) models that correlate substituent electronegativity with bioactivity, informed by recent successes in analogous systems. Computational analyses of its binding modes with SARS-CoV-2 main protease (Mpro) and bacterial topoisomerase IV will provide mechanistic insights, building upon established protocols for triazole-containing inhibitors.

Table 1: Key Structural Features and Hypothesized Bioactive Contributions

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O4S2/c1-45-30-16-9-15-27(35(30)46-2)29-22-28(31-17-10-20-47-31)40-42(29)34(44)24-48-36-39-38-32(41(36)19-18-25-11-5-3-6-12-25)23-37-33(43)21-26-13-7-4-8-14-26/h3-17,20,29H,18-19,21-24H2,1-2H3,(H,37,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESGBYGGROWZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that incorporates several bioactive moieties such as pyrazole and triazole. These structural components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The compound's molecular formula is , with a molecular weight of approximately 696.85 g/mol. It features multiple functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C36 H36 N6 O5 S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and triazole rings allows the compound to form non-covalent interactions such as hydrogen bonds and π-π stacking, which can modulate protein activity and influence cellular processes.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro assays have demonstrated that certain pyrazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Pyrazoles have been shown to stabilize human red blood cell membranes and reduce edema in animal models, indicating their efficacy in managing inflammation .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. They have been evaluated against a range of bacterial strains and fungi, showing promising results in inhibiting growth at varying concentrations . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenyacetamide:

- Anticancer Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antiproliferative activity against MCF7 breast cancer cells with an IC50 of 0.08 µM .

- Inflammation Reduction : Another research highlighted the use of pyrazole derivatives in reducing carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents .

- Antimicrobial Testing : A series of substituted pyrazoles were tested against various bacterial pathogens, revealing effective inhibition at concentrations as low as 50 µg/mL .

Scientific Research Applications

Scientific Research Applications

- Antimicrobial Activity

-

Antitumor Activity

- Research indicates that derivatives of this compound may exhibit antitumor properties. Mechanistic studies suggest that such compounds can inhibit tubulin polymerization, which is crucial for cancer cell division . A study highlighted the effectiveness of structurally related pyrazoles in targeting cancer cells through similar pathways .

- Antiviral Properties

- Enzyme Inhibition

Case Studies and Research Findings

Comparison with Similar Compounds

Aromatic Substituent Effects

- The 2,3-dimethoxyphenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in enzymes or receptors compared to simpler phenyl or methylpyrazole substituents in analogs. This is supported by the role of aromatic systems in stabilizing ligand-target interactions through van der Waals forces and π-stacking .

- Thiophen-2-yl vs. Thiazole/Thiazolidine: Thiophene’s lower electronegativity compared to thiazole may reduce metabolic oxidation, improving in vivo stability. Thiazole-containing analogs (e.g., ) show pronounced enzyme inhibition, suggesting the target compound’s thiophene could offer a balance between activity and stability .

Heterocyclic Core Influence

- Pyrazoline vs. Pyrazolines are also known for anti-inflammatory and anticancer properties.

- Triazole-Thioether Linkage : The thioether bridge in the target compound differs from sulfonyl or oxyethylene linkers in analogs. Sulfur’s polarizability may facilitate reversible covalent interactions with cysteine residues in targets, a feature absent in oxygen-linked compounds .

Pharmacokinetic Considerations

- The phenethyl group on the triazole ring increases lipophilicity, likely improving blood-brain barrier penetration compared to smaller alkyl substituents. However, this may reduce aqueous solubility, necessitating formulation adjustments.

- Compared to thiazolo-pyridine derivatives (), the target compound’s hybrid pyrazoline-triazole system could reduce cytochrome P450-mediated metabolism, as triazoles are less prone to oxidative degradation than thiazoles .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how is its structural integrity validated?

The compound is synthesized via multi-step reactions involving:

- Thiosemicarbazide cyclization : Refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol to form thiosemicarbazide intermediates .

- Triazole formation : Cyclization of intermediates under reflux conditions, followed by alkylation or acylation to introduce substituents like phenethyl or acetamide groups .

- Validation : Structural confirmation employs 1H NMR (e.g., methylene protons at δ 3.8–4.2 ppm), IR (C=O stretch at ~1650–1700 cm⁻¹), LC-MS for molecular weight verification, and elemental analysis to confirm purity (>95%) .

Basic: What key structural features influence its biological activity?

The compound’s activity is modulated by:

- 2,3-Dimethoxyphenyl group : Enhances lipophilicity and membrane penetration .

- Thiophene and triazole rings : Participate in π-π stacking and hydrogen bonding with target proteins .

- Phenethyl and acetamide side chains : Improve solubility and specificity for enzyme binding pockets .

Basic: How is initial biological activity assessed for this compound?

- In silico prediction : The PASS program predicts antimicrobial or anticancer potential based on structural analogs .

- Molecular docking : Targets like Candida albicans sterol 14α-demethylase (CYP51) or human kinases are modeled to assess binding affinity (e.g., docking scores ≤ −8.0 kcal/mol indicate strong interactions) .

Advanced: How can synthesis yield be optimized for this compound?

- Reaction parameter tuning : Vary solvents (e.g., DMF vs. ethanol), temperatures (60–100°C), and catalysts (e.g., triethylamine) to optimize cyclization efficiency .

- Computational guidance : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, while machine learning models suggest optimal conditions (e.g., 72% yield achieved at 80°C in DMF) .

Advanced: How reliable are computational predictions of its biological activity?

- Validation protocols : Compare docking results with experimental assays (e.g., MIC values for antifungal activity). Discrepancies may arise from solvent effects or protein flexibility unaccounted for in rigid docking .

- Multi-method consensus : Combine MD simulations (to model protein dynamics) and QSAR models (to correlate substituent effects with activity) for higher accuracy .

Advanced: How should researchers address contradictions between predicted and observed biological activity?

- Re-evaluate assay conditions : Check for solvent interference (e.g., DMSO cytotoxicity) or pH-dependent solubility .

- Isomerism/tautomerism : Probe thione-thiol tautomerism (e.g., via 13C NMR or UV-Vis spectroscopy) to identify active forms .

- Orthogonal assays : Validate using alternative methods (e.g., time-kill kinetics alongside MIC assays) .

Advanced: What strategies are effective for designing derivatives with enhanced activity?

- Substituent variation : Replace 2,3-dimethoxyphenyl with 3,4,5-trimethoxyphenyl to boost antifungal activity (see analogs in ).

- Bioisosteric replacement : Substitute thiophene with furanyl or pyridyl groups to modulate electronic properties .

- Hybridization : Fuse with thiadiazole or pyrazole moieties to target multiple enzymes .

Advanced: How do solvent choices impact synthesis and stability?

- Polar aprotic solvents (e.g., DMF): Accelerate cyclization but may degrade acid-labile groups.

- Ethanol/water mixtures : Favor crystallization but reduce reaction rates .

- Stability studies : Monitor degradation in DMSO/PBS buffers via HPLC over 72 hours to identify optimal storage conditions .

Advanced: What experimental and computational tools resolve tautomeric equilibria in this compound?

- Spectroscopic methods : 1H-15N HMBC NMR identifies thiol vs. thione forms .

- Computational analysis : DFT calculations (e.g., at B3LYP/6-311+G(d,p) level) predict tautomer stability in solution .

Advanced: How can interdisciplinary approaches (e.g., AI) enhance research on this compound?

- Reaction path search algorithms : Use GRRM or AFIR to map energetically feasible pathways .

- Autonomous labs : AI-driven platforms adjust parameters in real-time (e.g., flow reactor conditions) to maximize yield .

Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to isothiocyanate) .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher throughput .

Advanced: How is stability under physiological conditions assessed?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via LC-MS .

- Plasma stability : Measure half-life in human plasma using UHPLC-PDA to predict in vivo performance .

Advanced: What strategies enable selective functionalization of the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.